1-Ethyl-N-methyl-1H-pyrazol-3-amine molecular structure
1-Ethyl-N-methyl-1H-pyrazol-3-amine molecular structure
Topic: 1-Ethyl-N-methyl-1H-pyrazol-3-amine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
1-Ethyl-N-methyl-1H-pyrazol-3-amine is a specialized heterocyclic building block belonging to the aminopyrazole class. Distinguished by its fixed tautomeric state (via N1-ethylation) and a secondary exocyclic amine, this molecule serves as a critical pharmacophore in fragment-based drug discovery (FBDD). Its structural motif—a planar, electron-rich aromatic ring capable of bidentate hydrogen bonding—mimics the adenine hinge-binding region of ATP, making it a "privileged scaffold" in the design of kinase inhibitors and GPCR modulators.
This guide provides a comprehensive structural analysis, synthesis pathways, and physicochemical profiling of the molecule, designed to support high-fidelity experimental design.
Structural Characterization & Logic
Molecular Connectivity and Numbering
The molecule consists of a five-membered pyrazole ring substituted at the N1 position with an ethyl group and at the C3 position with a methylamino group.
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IUPAC Name: N-Methyl-1-ethyl-1H-pyrazol-3-amine
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Formula: C₆H₁₁N₃[1]
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Molecular Weight: 125.17 g/mol [1]
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SMILES: CCN1C=CC(NC)=N1
Electronic Profile and Tautomerism
Unlike unsubstituted pyrazoles, which exist in rapid tautomeric equilibrium (1H vs. 2H), the 1-ethyl substitution locks the aromatic system into a single fixed tautomer. This has profound implications for binding affinity:
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N2 (Pyridine-like Nitrogen): Acts as a dedicated Hydrogen Bond Acceptor (HBA). The lone pair is orthogonal to the
-system, maintaining basicity (pKa 2.5–3.0 for the ring nitrogen). -
Exocyclic Amine (-NHMe): Acts as a Hydrogen Bond Donor (HBD). The methyl group increases lipophilicity compared to a primary amine while restricting conformational freedom.
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Dipole Moment: The vector sum of the N1-ethyl and C3-amine dipoles creates a distinct electronic signature that influences orientation in active sites (e.g., the ATP-binding pocket of kinases).
3D Conformational Analysis
The pyrazole ring is planar. The N-ethyl group adopts a conformation to minimize steric clash with the C5-proton, typically projecting out of the ring plane. The exocyclic N-methyl group prefers a syn-coplanar orientation relative to N2 to facilitate intramolecular H-bonding or solvent interactions, though rotation is possible.
Synthesis & Manufacturing Protocols
The synthesis of 1-Ethyl-N-methyl-1H-pyrazol-3-amine requires strict regiocontrol to distinguish it from the 5-amino isomer. The most robust laboratory-scale route involves the functionalization of the primary amine precursor.
Core Synthesis Workflow (Reductive Amination Route)
This protocol ensures high purity by avoiding poly-methylation, a common pitfall of direct alkylation with methyl iodide.
Step 1: Synthesis of 1-Ethyl-1H-pyrazol-3-amine (Precursor)
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Reagents: Ethylhydrazine oxalate, 2,3-dibromopropionitrile (or 3-ethoxyacrylonitrile), Et₃N.
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Mechanism:[2][3] Michael addition of hydrazine followed by cyclization. Regioselectivity is controlled by the electronic nature of the nitrile; however, separation from the 5-amino isomer is often required via column chromatography.
Step 2: N-Formylation
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Reagents: Acetic formic anhydride (prepared in situ) or Ethyl formate.
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Conditions: Reflux, 4–6 hours.
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Product:N-(1-ethyl-1H-pyrazol-3-yl)formamide.
Step 3: Reduction to Secondary Amine
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Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.
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Conditions: 0°C to Reflux, inert atmosphere (N₂/Ar).
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Workup: Fieser quench (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.
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Purification: Acid-base extraction or Silica Gel Chromatography (DCM/MeOH).
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis pathway via the N-formyl reduction method to ensure mono-methylation.
Physicochemical Profiling (Data Summary)
Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 125.17 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | 0.6 – 0.9 | High water solubility; suitable for oral bioavailability. |
| TPSA | ~25 Ų | Excellent membrane permeability (Blood-Brain Barrier penetrant). |
| H-Bond Donors | 1 (NH) | Key interaction point for Glu/Asp residues in active sites. |
| H-Bond Acceptors | 2 (N2, Amine N) | Interaction with hinge region backbone NH. |
| pKa (Ring N) | ~2.5 | Weakly basic; remains largely unprotonated at physiological pH (7.4). |
| pKa (Exocyclic N) | ~3.5 - 4.0 | Low basicity due to conjugation with the aromatic ring. |
Applications in Medicinal Chemistry
Kinase Inhibitor Design
The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP.
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Binding Mode: The exocyclic -NH acts as a donor to the "hinge" region of the kinase (e.g., the backbone carbonyl of the gatekeeper residue), while the ring Nitrogen (N2) accepts a hydrogen bond from the backbone NH.
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Selectivity: The N-methyl group can probe small hydrophobic pockets adjacent to the hinge, potentially improving selectivity over non-methylated analogs.
Fragment-Based Screening
Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal "seed" fragment.
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Linker Chemistry: The C4 and C5 positions are open for electrophilic substitution (e.g., halogenation followed by Suzuki coupling), allowing the fragment to be "grown" into a high-affinity lead.
Agrochemicals
Pyrazoles are core scaffolds in mitochondrial complex I inhibitors (e.g., Tebufenpyrad). The N-ethyl and N-methyl amine features modulate lipophilicity to ensure cuticular penetration in target pests.
Experimental Protocols (Self-Validating)
Protocol: Analytical Verification via 1H NMR
To validate the structure and differentiate from the 5-amino isomer, perform 1H NMR in DMSO-d6.
Expected Shifts:
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Ring Protons (C4-H, C5-H): Two doublets (or d/d) in the aromatic region (
5.5 – 7.5 ppm). The C5-H is typically more deshielded ( ~7.2 ppm) than C4-H ( ~5.6 ppm). -
N-Ethyl Group:
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Triplet (
~1.2 ppm, 3H, -CH₃). -
Quartet (
~3.9 ppm, 2H, -CH₂-).
-
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N-Methyl Group: Singlet (
~2.7 ppm, 3H). Note: Coupling to the NH proton may split this into a doublet if exchange is slow. -
Amine Proton (NH): Broad singlet (
4.0 – 6.0 ppm), exchangeable with D₂O.
Contrast Rule: If the C4/C5 protons appear as a singlet (in a 3,4-disubstituted system) or have significantly different coupling constants, re-evaluate the regiochemistry of the starting material.
References
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PubChem. 1-ethyl-3-methyl-1H-pyrazol-4-amine (Related Isomer Data & Pyrazole Properties). National Library of Medicine. Available at: [Link]
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Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.[4] (Discusses regiocontrol in pyrazole synthesis).
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Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives.[1][2][5][6] International Journal of Pharmaceutical Sciences and Research.
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Baxendale, I. R., et al. (2002). A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine. Synlett. (Background on hydrazine chemistry).
Sources
- 1. 1-ethyl-3-methyl-1H-pyrazol-4-amine | C6H11N3 | CID 6485354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine | 1002651-65-1 | Buy Now [molport.com]
- 4. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
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